tert-Butyl N-({2-[(3-formylphenyl)methoxy]phenyl}methyl)carbamate
Description
Properties
Molecular Formula |
C20H23NO4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
tert-butyl N-[[2-[(3-formylphenyl)methoxy]phenyl]methyl]carbamate |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-19(23)21-12-17-9-4-5-10-18(17)24-14-16-8-6-7-15(11-16)13-22/h4-11,13H,12,14H2,1-3H3,(H,21,23) |
InChI Key |
NDXPTIHNSSLEAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1OCC2=CC(=CC=C2)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl N-({2-[(3-formylphenyl)methoxy]phenyl}methyl)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with a formyl-substituted phenylmethoxy compound under controlled conditions. The reaction typically requires the use of a base such as cesium carbonate and a solvent like 1,4-dioxane. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Chemical Reactions Analysis
tert-Butyl N-({2-[(3-formylphenyl)methoxy]phenyl}methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., cesium carbonate). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl N-({2-[(3-formylphenyl)methoxy]phenyl}methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of tert-Butyl N-({2-[(3-formylphenyl)methoxy]phenyl}methyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The methoxyphenyl group can interact with hydrophobic regions of proteins, influencing their function and activity .
Comparison with Similar Compounds
tert-Butyl N-({2-[(3-formylphenyl)methoxy]phenyl}methyl)carbamate can be compared with similar compounds such as:
tert-Butyl carbamate: Lacks the formyl and methoxyphenyl groups, making it less versatile in chemical reactions.
tert-Butyl (3-formylphenyl)carbamate: Similar structure but lacks the methoxy group, which may affect its reactivity and applications.
N-Boc-ethylenediamine: Contains a tert-butyl carbamate group but has a different overall structure and applications.
Biological Activity
tert-Butyl N-({2-[(3-formylphenyl)methoxy]phenyl}methyl)carbamate is a chemical compound with potential applications in medicinal chemistry due to its unique structural features. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 341.4 g/mol. The compound features a tert-butyl group, a carbamate functional group, and a methoxy-substituted phenyl ring, which contribute to its biological properties.
Research indicates that compounds similar to this compound may exhibit various biological activities through the following mechanisms:
- Inhibition of Enzymatic Activity : The presence of the carbamate group can facilitate interactions with enzymes involved in metabolic pathways.
- Receptor Modulation : The phenolic moiety may interact with specific receptors, influencing cellular signaling pathways.
- Antioxidant Properties : The compound may possess antioxidant capabilities, protecting cells from oxidative stress.
Biological Activity Overview
A summary of biological activities reported for similar compounds includes:
Case Studies
- Anticancer Activity : A study demonstrated that carbamate derivatives exhibited significant cytotoxicity against breast cancer cell lines, highlighting their potential as chemotherapeutic agents. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .
- Antimicrobial Efficacy : In vitro tests showed that this compound displayed inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .
- Neuroprotective Effects : Research involving rodent models indicated that compounds with similar structures could mitigate neuronal damage induced by oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .
Research Findings
Recent studies have focused on the synthesis and evaluation of biological activities of this compound. Key findings include:
- Synthesis : The compound can be synthesized through a multi-step reaction involving the formation of the carbamate from the corresponding amine and isocyanate intermediates .
- Biological Testing : Preliminary assays have shown promising results in terms of cytotoxicity against cancer cell lines and antibacterial activity against pathogens such as Staphylococcus aureus .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing tert-Butyl N-({2-[(3-formylphenyl)methoxy]phenyl}methyl)carbamate?
Answer:
The compound is typically synthesized via multi-step reactions involving:
Protection of Amines : The tert-butyl carbamate (Boc) group is introduced using Boc anhydride or Boc-Oxyma in the presence of a base (e.g., DIPEA) to protect the amine functionality .
Etherification : A benzyl ether linkage is formed via nucleophilic substitution or Mitsunobu reaction, utilizing 3-formylphenol derivatives and a benzyl halide precursor .
Characterization : LCMS (e.g., m/z 1011 [M+H]+) and HPLC (retention time: 1.01 minutes) are used to validate purity and molecular weight .
Advanced: How can crystallographic data resolve structural ambiguities in this carbamate derivative?
Answer:
X-ray crystallography using programs like SHELXL ( ) is critical for:
- Bond Length/Angle Analysis : Confirming the spatial arrangement of the benzyl ether and Boc groups.
- Hydrogen Bonding Networks : Identifying interactions between the formyl group and adjacent functional groups, which influence stability .
- Chirality Verification : For enantiomerically pure forms, crystallographic data can resolve stereochemical assignments .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR : Key signals include the tert-butyl singlet (~1.3 ppm), formyl proton (~9.8 ppm), and aromatic protons (6.5–8.0 ppm) .
- IR Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) groups confirm functional groups .
- Mass Spectrometry : LCMS (e.g., m/z 1011 [M+H]+) validates molecular weight .
Advanced: How can competing side reactions during formyl group introduction be mitigated?
Answer:
- Controlled Oxidation : Use of mild oxidizing agents (e.g., MnO₂) to avoid over-oxidation of sensitive groups .
- Protection-Deprotection Strategies : Temporarily masking reactive sites (e.g., amines) before formylation .
- Reaction Monitoring : Real-time HPLC or TLC to detect intermediates and optimize reaction termination .
Basic: What is the role of the Boc group in this compound’s stability?
Answer:
The tert-butyl carbamate (Boc) group:
- Acid-Labile Protection : Removable under acidic conditions (e.g., TFA/DCM), enabling selective deprotection in multi-step syntheses .
- Steric Shielding : Protects the amine from nucleophilic or oxidative degradation during reactions .
Advanced: How can discrepancies in HPLC purity assessments be resolved?
Answer:
- Method Optimization : Adjust mobile phase gradients (e.g., acetonitrile/water) and column types (C18 vs. phenyl-hexyl) to improve resolution .
- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation products and validate method robustness .
Advanced: What mechanistic insights explain the reactivity of the benzyl ether linkage?
Answer:
- Electrophilic Susceptibility : The ether oxygen’s lone pairs make it prone to cleavage under strong acids (e.g., HBr/AcOH) or reducing conditions (e.g., LiAlH4) .
- Functionalization Potential : The formyl group at the 3-position allows for further derivatization (e.g., condensation with amines to form Schiff bases) .
Basic: What safety precautions are recommended for handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage : Keep in airtight containers at room temperature, away from strong oxidizers .
Advanced: How does the compound’s electronic structure influence its UV-Vis spectral properties?
Answer:
- Conjugation Effects : The aromatic rings and formyl group create extended π-conjugation, leading to absorbance in the 250–300 nm range (ε > 10,000 M⁻¹cm⁻¹) .
- Solvatochromism : Polar solvents (e.g., DMSO) induce redshift due to stabilization of excited states .
Advanced: What computational methods validate the compound’s tautomeric equilibria?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
